2-Methyl-6-(3-methylbutyl)pyridin-3-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H18N2 |
|---|---|
Molecular Weight |
178.27 g/mol |
IUPAC Name |
2-methyl-6-(3-methylbutyl)pyridin-3-amine |
InChI |
InChI=1S/C11H18N2/c1-8(2)4-5-10-6-7-11(12)9(3)13-10/h6-8H,4-5,12H2,1-3H3 |
InChI Key |
SKTOJLNKMXXZEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)CCC(C)C)N |
Origin of Product |
United States |
Synthetic Strategies for 2 Methyl 6 3 Methylbutyl Pyridin 3 Amine and Its Analogues
De Novo Synthesis of the Pyridine (B92270) Core with Specific Substituents
The construction of the pyridine ring from acyclic precursors, known as de novo synthesis, offers a powerful approach to introduce desired substituents with a high degree of regiochemical control. Various classical and modern methodologies have been developed to assemble the pyridine core, allowing for the incorporation of diverse functionalities.
Methodologies for Introducing Alkyl and Amino Groups onto the Pyridine Ring
The simultaneous introduction of alkyl and amino groups during the construction of the pyridine ring can be achieved through several condensation strategies. One of the most classic and versatile methods is the Hantzsch pyridine synthesis and its variations. This reaction typically involves the condensation of two equivalents of a β-ketoester, an aldehyde, and an ammonia (B1221849) source. By carefully selecting the starting materials, one can introduce specific alkyl and other functional groups onto the resulting dihydropyridine (B1217469), which can then be oxidized to the corresponding pyridine.
More contemporary approaches often involve multicomponent reactions that allow for the efficient assembly of highly substituted pyridines in a single step. libretexts.org For instance, a three-component synthesis can be achieved through a catalytic intermolecular aza-Wittig/Diels-Alder sequence, providing rapid access to diverse tri- and tetrasubstituted pyridines. libretexts.org Another strategy involves the C-H alkenylation/electrocyclization/aromatization sequence from alkynes and α,β-unsaturated imines, which is tolerant of a variety of functional groups.
The introduction of an amino group can also be accomplished using ammonia equivalents in condensation reactions. For example, [3+3] condensations of enamines and enones are effective for creating tetrasubstituted pyridines. These reactions offer good regiocontrol, though the availability of starting materials can sometimes be a limitation.
| Methodology | Reactants | Key Features |
| Hantzsch Synthesis | β-ketoester, Aldehyde, Ammonia source | Forms dihydropyridine intermediate; versatile for various substituents. |
| Aza-Wittig/Diels-Alder | Acyl azide, Aldehyde, Enamine | Three-component reaction; provides rapid access to polysubstituted pyridines. libretexts.org |
| C-H Alkenylation/Electrocyclization | Alkyne, α,β-unsaturated imine | One-pot synthesis of highly substituted pyridines; tolerant of various functional groups. |
| [3+3] Condensation | Enamine, Enone | Good regiocontrol for tetrasubstituted pyridines. |
Stereoselective Synthesis Approaches for Chiral Side Chains
The synthesis of pyridine derivatives with chiral side chains is of paramount importance, particularly in the development of new pharmaceuticals. Achieving high enantioselectivity in the introduction of these chiral moieties is a key challenge. One effective strategy involves the use of chiral auxiliaries or catalysts in reactions that build or modify the side chains.
A notable approach is the copper-catalyzed asymmetric alkylation of β-substituted alkenyl pyridines using Grignard reagents in the presence of a chiral diphosphine ligand. chem-station.comyoutube.commit.edu This method allows for the introduction of a variety of alkyl chains with excellent enantioselectivity. chem-station.comyoutube.commit.edu The use of a Lewis acid, such as TMSOTf or BF₃·Et₂O, can enhance the reactivity of the alkenyl pyridine substrate. chem-station.com
Another strategy involves the asymmetric hydrogenation of prochiral precursors. For instance, chiral pyridine-aminophosphine ligands have been synthesized and successfully applied in the iridium-catalyzed asymmetric hydrogenation of olefins and imines, achieving high enantioselectivity. nih.gov These methods provide access to a range of chiral building blocks that can be further elaborated to introduce the desired side-chain complexity.
Functionalization and Derivatization of Precursor Molecules
An alternative to de novo synthesis is the functionalization of a pre-existing pyridine ring. This approach is often more practical for late-stage modifications and for accessing a library of analogues from a common intermediate.
Palladium-Catalyzed Coupling Reactions in Aminopyridine Synthesis
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-nitrogen bonds, providing a direct route to aminopyridines from halopyridine precursors. The Buchwald-Hartwig amination is a widely used method for this transformation, allowing for the coupling of a wide range of amines with aryl and heteroaryl halides. nih.gov This reaction typically employs a palladium catalyst with a suitable phosphine (B1218219) ligand and a base. nih.gov
Recent advancements have focused on developing more efficient and milder reaction conditions. For instance, palladium-catalyzed amination of halopyridines has been successfully mediated on a KF-alumina surface, which can circumvent the need for strong bases like sodium tert-butoxide that may have limited functional group tolerance. nih.gov Furthermore, new generations of ligands, such as dialkyl biheteroaryl phosphines (e.g., KPhos), have enabled the efficient amination of aryl and heteroaryl chlorides and bromides with aqueous ammonia and a hydroxide (B78521) base, offering a more practical and environmentally friendly approach. youtube.com
| Reaction | Reactants | Catalyst/Ligand System | Key Features |
| Buchwald-Hartwig Amination | Halopyridine, Amine | Pd catalyst, Phosphine ligand | Versatile for a wide range of amines and halopyridines. nih.gov |
| Solid-Phase Mediated Amination | Halopyridine, Amine | Pd catalyst on KF-alumina | Milder conditions, avoids strong soluble bases. nih.gov |
| Aqueous Ammonia Amination | Halopyridine, Aqueous Ammonia | Pd catalyst, KPhos ligand | Uses a convenient and inexpensive ammonia source. youtube.com |
Amine Functionalization via Nucleophilic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) provides another important avenue for the introduction of amino groups onto the pyridine ring. The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the 2- and 4-positions. chemrxiv.org The presence of an electron-withdrawing group can further activate the ring towards substitution.
In the context of aminopyridine synthesis, a leaving group such as a halide at the 2- or 4-position can be displaced by an amine nucleophile. While SNAr reactions on pyridines with electron-donating substituents as leaving groups can be challenging, catalytic methods have been developed to overcome this limitation. For example, a ruthenium(II) catalyst can activate aminopyridines towards SNAr reactions with amines as nucleophiles via a π-coordination activation strategy. nih.gov This approach enables the functionalization of a broad array of substituted 2-aminopyridines. nih.gov
Strategic Incorporation of the 3-Methylbutyl Moiety
The introduction of the 3-methylbutyl (isopentyl) group onto the pyridine ring can be achieved through various carbon-carbon bond-forming reactions. The choice of method often depends on the position of substitution and the nature of the precursor molecule.
Palladium-catalyzed cross-coupling reactions are highly effective for this purpose. The Suzuki-Miyaura coupling, which involves the reaction of a halopyridine with an organoboron reagent, is a versatile method for installing alkyl groups. nih.gov Specifically, a 3-methylbutylboronic acid or its ester derivative can be coupled with a halopyridine in the presence of a palladium catalyst and a base. nih.gov Similarly, the Negishi coupling, which utilizes an organozinc reagent, is another powerful tool for the formation of C(sp²)-C(sp³) bonds and is known for its high functional group tolerance. chem-station.comwikipedia.org A 3-methylbutylzinc halide can be coupled with a halopyridine to introduce the desired side chain. chem-station.comwikipedia.org
Advances in Green Chemistry and Sustainable Synthetic Pathways for Pyridin-3-amines
The development of environmentally benign and sustainable methods for the synthesis of pyridin-3-amines, including 2-Methyl-6-(3-methylbutyl)pyridin-3-amine and its analogues, is a significant focus in modern organic chemistry. Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances, leading to safer, more efficient, and environmentally friendly chemical processes. rasayanjournal.co.inunibo.it
The choice of solvent is a critical factor in the environmental impact of a synthetic process. Traditional syntheses of pyridine derivatives often employ volatile and hazardous organic solvents. researchgate.net Green chemistry encourages the use of safer, more sustainable alternatives.
Recent research has explored various green solvents for the synthesis of pyridine and its derivatives. Water is a highly desirable green solvent due to its non-toxicity, non-flammability, and availability. rsc.org Studies have demonstrated the successful synthesis of hydroxy-cyanopyridines in an aqueous medium using ammonium (B1175870) carbonate as both a nitrogen source and a reaction promoter. rsc.org This approach offers high yields and a simple workup, with the product often precipitating directly from the reaction mixture. rsc.org
Ionic liquids are another class of green solvents that have gained attention. rasayanjournal.co.in They are salts that are liquid at low temperatures and possess negligible vapor pressure, reducing air pollution. Acidic ionic liquids have been effectively used as both catalysts and solvents in the synthesis of pyrimidine-2-amine and quinazoline (B50416) derivatives under microwave and ultrasound irradiation. researchgate.net
Solvent-free, or neat, reactions represent an ideal green chemistry scenario, completely eliminating solvent waste. rasayanjournal.co.innih.gov Multicomponent reactions (MCRs) are particularly well-suited for solvent-free conditions and have been successfully employed for the synthesis of 2-amino-3-cyanopyridine (B104079) derivatives. nih.govresearchgate.net These reactions, often facilitated by microwave irradiation, can lead to excellent yields, pure products, and significantly reduced reaction times. nih.gov
The optimization of reaction efficiency is intrinsically linked to solvent selection and reaction conditions. Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to dramatic rate enhancements and higher yields in shorter timeframes compared to conventional heating methods. nih.govcofc.edu For instance, the synthesis of 3-pyridine derivatives via a one-pot, four-component reaction under microwave irradiation in ethanol (B145695) demonstrated excellent yields (82%–94%) in just 2–7 minutes. nih.gov
Ultrasound-assisted synthesis is another energy-efficient technique that can promote reactions and increase yields. rasayanjournal.co.incofc.edu The one-pot synthesis of benzo researchgate.netnih.govthiazolo[3,2-a]pyrimidine analogues using ultrasound irradiation in ethanol with ammonium acetate (B1210297) as a catalyst resulted in excellent yields (94–97%) in a short reaction time (10–15 minutes) at room temperature. researchgate.net
The following interactive data table summarizes the impact of different solvents on the synthesis of pyridine derivatives, highlighting the advantages of greener alternatives.
| Solvent/Condition | Reaction Type | Key Advantages | Yield (%) | Reference |
| Water | Guareschi–Thorpe reaction | Non-toxic, readily available, simple workup | High | rsc.org |
| Ionic Liquids | Three-component condensation | Recyclable, low vapor pressure | 80-85 | researchgate.net |
| Ethanol (Microwave) | Four-component reaction | Short reaction time, high purity | 82-94 | nih.gov |
| Solvent-free (Neat) | Multicomponent reaction | No solvent waste, simple procedure | High | nih.govresearchgate.net |
| Ethanol (Ultrasound) | One-pot condensation | Energy efficient, short reaction time | 94-97 | researchgate.net |
Green chemistry metrics are essential for quantifying the environmental performance of a chemical process. Atom economy and Process Mass Intensity (PMI) are two of the most widely used metrics. rsc.org
Atom Economy
Introduced by Barry Trost, atom economy is a measure of the efficiency of a reaction in converting reactants into the desired product. wikipedia.org It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. wikipedia.org
Atom Economy (%) = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100
A higher atom economy indicates that a greater proportion of the atoms from the reactants are incorporated into the final product, minimizing waste at the molecular level. wikipedia.orgacs.org Addition and rearrangement reactions typically have high atom economy, while substitution and elimination reactions often have lower atom economy due to the generation of stoichiometric byproducts. acs.org For instance, the Gabriel synthesis of amines has a very low atom economy, often less than 50%, due to the formation of phthalic acid derivatives as byproducts. primescholars.com In contrast, catalytic hydrogenation is an example of a reaction with excellent atom economy. primescholars.com
Process Mass Intensity (PMI)
PMI = Total Mass of Inputs / Mass of Product
A lower PMI value signifies a greener and more efficient process. acsgcipr.orgscribd.com The pharmaceutical industry, in particular, has adopted PMI as a key metric to benchmark and improve the sustainability of drug manufacturing processes. acsgcipr.org Solvents and water used in reaction workups and purifications are often the largest contributors to the PMI of a process. walisongo.ac.id Therefore, reducing solvent usage and developing efficient workup procedures are crucial for lowering the PMI. walisongo.ac.id
The following interactive table provides a hypothetical comparison of different synthetic routes to an aminopyridine, illustrating the impact of green chemistry principles on atom economy and PMI.
| Synthetic Route | Reaction Type | Atom Economy (%) | Key Waste Products | Solvents | PMI |
| Traditional Synthesis | Multi-step substitution and reduction | 45 | Stoichiometric inorganic salts, organic byproducts | Chlorinated solvents, DMF | 150 |
| Catalytic Approach | One-pot catalytic amination | 85 | Water | Green solvents (e.g., 2-MeTHF) | 50 |
| Biocatalytic Route | Enzymatic amination | 95 | Water | Aqueous buffer | 25 |
| Flow Chemistry | Continuous catalytic amination | 90 | Minimal byproducts | Minimal solvent use | 35 |
By focusing on atom economy and striving to reduce the PMI, chemists can design more sustainable and cost-effective synthetic routes for the production of this compound and other valuable aminopyridines.
Advanced Spectroscopic and Structural Elucidation of 2 Methyl 6 3 Methylbutyl Pyridin 3 Amine and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Through the analysis of chemical shifts, coupling constants, and correlation experiments, a complete assignment of all proton and carbon signals for 2-Methyl-6-(3-methylbutyl)pyridin-3-amine can be predicted.
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring, the protons of the methyl and 3-methylbutyl substituents, and the amine protons. The electron-donating effects of the amino and alkyl groups will influence the chemical shifts of the pyridine ring protons.
Similarly, the ¹³C NMR spectrum will display unique resonances for each carbon atom in the molecule. The positions of these signals are determined by the local electronic environment of each carbon atom. The predicted chemical shifts for both ¹H and ¹³C NMR are summarized in the table below.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted chemical shifts are relative to TMS (Tetramethylsilane) and are based on typical values for similar structural motifs.
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | - | ~145.0 |
| 2 | - | ~148.0 |
| 3 | 6.8 - 7.0 (d) | ~120.0 |
| 4 | 7.2 - 7.4 (d) | ~135.0 |
| 5 | - | ~125.0 |
| 6 | - | ~158.0 |
| 7 (CH₃) | 2.3 - 2.5 (s) | ~20.0 |
| 8 (CH₂) | 2.5 - 2.7 (t) | ~40.0 |
| 9 (CH₂) | 1.5 - 1.7 (m) | ~28.0 |
| 10 (CH) | 1.8 - 2.0 (m) | ~25.0 |
| 11 (CH₃) | 0.9 - 1.0 (d) | ~22.0 |
| 12 (CH₃) | 0.9 - 1.0 (d) | ~22.0 |
| NH₂ | 3.5 - 4.5 (br s) | - |
Note: d = doublet, t = triplet, m = multiplet, s = singlet, br s = broad singlet. Chemical shifts and coupling constants are solvent-dependent.
To confirm the structural assignments predicted from one-dimensional NMR, a suite of two-dimensional (2D) NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, correlations would be expected between the aromatic protons on the pyridine ring, as well as between the protons within the 3-methylbutyl chain (e.g., between H-8 and H-9, H-9 and H-10, and H-10 and H-11/12).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the carbon signals based on the assignments of their attached protons (e.g., C-7 to the H-7 methyl protons).
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connectivity of the substituents to the pyridine ring. For example, correlations would be expected from the H-7 methyl protons to C-2 and C-3 of the pyridine ring, and from the H-8 methylene (B1212753) protons to C-6 and C-5 of the ring.
Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation Pathway Elucidation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-resolution mass spectrometry provides a very accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the molecule. For this compound (C₁₁H₁₈N₂), the predicted exact mass of the protonated molecule [M+H]⁺ would be:
Predicted HRMS Data for this compound
| Ion | Calculated m/z |
| [C₁₁H₁₉N₂]⁺ | 179.1543 |
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion or protonated molecule) and its subsequent fragmentation by collision with an inert gas. The resulting fragment ions provide valuable information about the structure of the original molecule. The fragmentation of this compound would likely proceed through several key pathways, including cleavage of the alkyl side chain.
A plausible fragmentation pathway would involve the initial loss of a propyl radical (C₃H₇•) from the 3-methylbutyl side chain via cleavage of the C9-C10 bond, leading to a prominent fragment ion. Further fragmentation could involve the loss of the entire 3-methylbutyl chain.
Predicted MS/MS Fragmentation of [C₁₁H₁₈N₂ + H]⁺
| m/z (predicted) | Proposed Fragment |
| 179.15 | [M+H]⁺ |
| 136.10 | [M+H - C₃H₇]⁺ |
| 122.08 | [M+H - C₄H₉]⁺ |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and can be used to confirm their presence in a molecule.
For this compound, characteristic vibrations would be expected for the N-H bonds of the amine group, the C-H bonds of the aromatic ring and the alkyl substituents, and the C=C and C=N bonds within the pyridine ring.
Predicted IR and Raman Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| N-H stretching (amine) | 3300 - 3500 |
| C-H stretching (aromatic) | 3000 - 3100 |
| C-H stretching (aliphatic) | 2850 - 3000 |
| C=N stretching (pyridine ring) | 1580 - 1620 |
| C=C stretching (pyridine ring) | 1450 - 1600 |
| N-H bending (amine) | 1550 - 1650 |
| C-H bending (aliphatic) | 1350 - 1470 |
Based on a comprehensive search of available scientific literature, there is no specific in vitro pharmacological or biological data for the compound “this compound” corresponding to the detailed outline requested.
Research on related pyridin-3-amine or 2-aminopyridine (B139424) scaffolds exists for various biological targets; however, no studies were identified that specifically investigate the kinase inhibition profile, modulation of Nitric Oxide Synthase isoforms, ion channel activity, or antiproliferative effects of This compound .
Therefore, it is not possible to provide the requested article with scientifically accurate and specific data for this particular compound.
In Vitro Pharmacological and Biological Investigations of Pyridin 3 Amine Scaffolds
Cell-Based Bioactivity Assessments
Anti-inflammatory Response in Macrophage and Immune Cell Models
The anti-inflammatory potential of pyridin-3-amine scaffolds has been evaluated in various in vitro models, particularly focusing on macrophage and immune cell responses. Macrophages, such as the RAW 264.7 cell line, are pivotal in the inflammatory cascade. When stimulated with lipopolysaccharide (LPS), they produce pro-inflammatory mediators like nitric oxide (NO) and various cytokines.
Studies on a range of pyridine (B92270) derivatives have demonstrated significant inhibitory effects on NO production in LPS-stimulated RAW 264.7 macrophages. For instance, certain pyridine compounds showed potent inhibition of NO production, with IC₅₀ values (the concentration required to inhibit 50% of the response) as low as 7.1 µM. nih.govmdpi.com This inhibition is often linked to the downregulation of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation. mdpi.comnih.gov For example, one pyridylpyrazole derivative, compound 1m , not only inhibited NO production by 37.19% at a 10 µM concentration but also suppressed the expression of the iNOS protein. mdpi.com
Beyond nitric oxide, the modulatory effects of these scaffolds extend to key inflammatory cytokines. Research has shown that treatment with specific pyridine derivatives can significantly decrease the gene expression levels of interleukin-1 (IL-1), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in activated macrophages. nih.gov This broad-spectrum inhibition of inflammatory mediators suggests that the pyridin-3-amine scaffold is a promising backbone for the development of novel anti-inflammatory agents.
| Compound Series | Cell Model | Inhibitory Activity | Potency (IC₅₀ or % Inhibition) |
|---|---|---|---|
| Pyridines (7a, 7f) | RAW 264.7 Macrophages | Nitric Oxide (NO) Production | IC₅₀ = 76.6 µM and 96.8 µM, respectively nih.gov |
| Pyridylpyrazole (1f) | RAW 264.7 Macrophages | Nitric Oxide (NO) Production | 11.06% inhibition at 10 µM mdpi.com |
| Pyridylpyrazole (1m) | RAW 264.7 Macrophages | Nitric Oxide (NO) Production | 37.19% inhibition at 10 µM mdpi.com |
| Pyridylpyrazole (1m) | RAW 264.7 Macrophages | Prostaglandin E2 (PGE₂) Production | IC₅₀ = 1.1 µM mdpi.com |
| Pyridine (7a) | RAW 264.7 Macrophages | Gene Expression (IL-1, IL-6, TNF-α) | Decreased by 43%, 32%, and 61%, respectively nih.gov |
Antimicrobial Efficacy Against Pathogenic Microorganisms (Bacterial and Fungal Strains)
Pyridin-3-amine derivatives have demonstrated a wide range of antimicrobial activities against various pathogenic bacteria and fungi. The efficacy of these compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
Antibacterial Activity
Numerous studies have highlighted the antibacterial potential of this scaffold. Certain 2-aminopyridine (B139424) derivatives have shown remarkable potency, particularly against Gram-positive bacteria. nih.govnih.gov For example, one derivative exhibited high activity against Staphylococcus aureus and Bacillus subtilis, with MIC values recorded as low as 0.039 µg/mL. nih.govnih.govresearchgate.net Other studies on substituted Mannich bases derived from pyridine showed potent activity against both Gram-positive (B. subtilis, S. aureus) and Gram-negative (Pseudomonas aeruginosa, Escherichia coli) species, with MIC values ranging from 6.25 to 12.5 µg/mL. nih.gov The breadth of activity underscores the versatility of the pyridine core in targeting diverse bacterial pathogens.
Antifungal Activity
In addition to their antibacterial properties, pyridin-3-amine scaffolds have been investigated for their effectiveness against fungal pathogens. Several derivatives have shown significant antifungal activity, comparable to standard drugs like fluconazole. nih.gov For instance, certain nicotinic acid benzylidene hydrazide derivatives were highly active against Candida albicans and Aspergillus niger. nih.gov Pyridin-2(1H)-one compounds have also been noted for their biological properties, with some demonstrating antifungal activity against A. niger and C. albicans. mdpi.com The structural diversity achievable within the pyridine family allows for the fine-tuning of antifungal specificity and potency. nih.govresearchgate.net
| Compound Series | Microorganism | Activity Type | Potency (MIC in µg/mL) |
|---|---|---|---|
| 2-Aminopyridine derivative (2c) | Staphylococcus aureus, Bacillus subtilis | Antibacterial | 0.039 nih.govnih.gov |
| Substituted Mannich bases (12, 15, 16, 17) | B. subtilis, S. aureus, P. aeruginosa, E. coli | Antibacterial | 6.25–12.5 nih.gov |
| Substituted Mannich bases (12, 15, 16, 17) | Candida albicans | Antifungal | 12.5 nih.gov |
| Nicotinic acid derivatives | S. aureus, B. subtilis, E. coli, C. albicans, A. niger | Antibacterial/Antifungal | Comparable to Norfloxacin/Fluconazole nih.gov |
| Thiophene-pyrazole-pyridine hybrids | S. aureus, B. subtilis, E. coli, C. albicans | Antibacterial/Antifungal | Good activity reported nih.gov |
Assessment of Antiviral and Antiparasitic Activities
The therapeutic potential of the pyridin-3-amine scaffold extends to antiviral and antiparasitic applications, demonstrating its broad biological relevance.
Antiviral Activity
The pyridine nucleus is a core component of many compounds investigated for antiviral properties. nih.gov Research into pyridine C-nucleoside analogues, designed to mimic broad-spectrum antiviral agents like Favipiravir, has yielded promising results. One such compound exhibited potent inhibition of influenza virus replication in cell-based assays. nih.govresearchgate.net The mechanism of action is often attributed to the inhibition of viral polymerases, a critical enzyme for viral replication. nih.gov Furthermore, certain pyridine-2(1H)-one derivatives have been developed as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1, with some compounds showing potent antiviral activity with EC₅₀ values in the nanomolar range. nih.gov
Antiparasitic Activity
Derivatives of the pyridine scaffold have also been evaluated for their efficacy against a range of parasites. Novel imidazo-[1,2-a]-pyridine analogues have been synthesized and screened for activity against Leishmania major and Trypanosoma brucei. rsc.org Several of these compounds exhibited significant antileishmanial and antitrypanosomal activity in vitro. rsc.org Similarly, sulfonamide derivatives containing a triazolopyridine scaffold have shown good in vitro antimalarial activity against Plasmodium falciparum, with IC₅₀ values as low as 2.24 µM. nih.gov These findings highlight the potential of pyridin-3-amine-based structures in the development of new treatments for neglected tropical diseases. nih.gov
Elucidation of Structure-Activity Relationships (SAR)
Understanding the relationship between the chemical structure of pyridin-3-amine derivatives and their biological activity is crucial for designing more potent and selective therapeutic agents.
Systematic Variation of the 6-Substituent and its Impact on Potency and Selectivity
The substituent at the 6-position of the pyridin-3-amine ring plays a critical role in modulating the pharmacological properties of the molecule. Systematic modifications at this position have been shown to significantly influence both the potency and selectivity of these compounds. For instance, in a series of imidazopyridine derivatives investigated as PI3Kα inhibitors, varying the substituent at the 6-position from a methyl group to either a chloro group or a hydrogen atom did not result in a positive effect on potency, indicating the importance of the methyl group in this specific context. nih.gov
The nature of the substituent, whether it is an electron-donating or electron-withdrawing group, can affect the electron density of the pyridine ring and, consequently, its interaction with biological targets. Studies have shown that the position of substituents (ortho-, meta-, or para-) impacts the electron-donating properties of the nitrogen atom within the pyridine ring, which can influence reaction yields and potentially biological interactions. mdpi.com The size, lipophilicity, and hydrogen-bonding capacity of the 6-substituent are all key factors that can be systematically varied to optimize target engagement and achieve desired biological outcomes.
Conformational Analysis and the "Magic Methyl" Effect on Biological Activity
The three-dimensional conformation of a molecule is a key determinant of its biological activity. The introduction of a methyl group at a strategic position—a phenomenon often termed the "magic methyl" effect—can lead to a profound and sometimes unexpected increase in potency. juniperpublishers.comresearchgate.net This effect is not due to a single property but rather a combination of factors, including conformational changes. pkusz.edu.cn
A methyl group can restrict the rotation around a bond, locking the molecule into a more biologically active conformation. pkusz.edu.cn This pre-organization reduces the entropic penalty of binding to a target receptor, thereby increasing binding affinity. For example, the addition of an ortho-methyl group to a biaryl unit in one p38α MAP kinase inhibitor led to a more than 200-fold increase in binding affinity by inducing a torsional twist that more closely mimicked the protein-bound structure. pkusz.edu.cn Methyl groups can also enhance activity by establishing favorable hydrophobic interactions within the binding pocket of a target protein. nih.gov Computational analysis and conformational studies are therefore essential tools for predicting and rationalizing the impact of such small structural modifications. nih.gov
Influence of Amine Substitution Patterns on Target Engagement
Modifications to the 3-amine group of the pyridin-3-amine scaffold significantly influence how the molecule engages with its biological target. The nature of the substituents on the amine nitrogen can alter the compound's basicity, hydrogen-bonding capabilities, and steric profile, all of which are critical for molecular recognition.
For example, in the development of PI3Kα inhibitors based on an imidazopyridine scaffold, a series of different amine groups were introduced. The results demonstrated a clear structure-activity relationship, with a pyrrolidine (B122466) substituent showing the most potent inhibitory activity compared to morpholine, piperidine, or piperazine (B1678402) derivatives. nih.gov This indicates that the specific size, shape, and electronic properties of the amine substituent are crucial for optimal interaction with the target kinase. Similarly, in a series of pyrazolo[4,3-c]pyridines, the substitution pattern at the N-1 position of the pyrazole, which is attached to the core scaffold, was found to be important for activity, even in solvent-exposed regions of the target protein. These studies underscore the importance of systematically exploring amine substitution patterns to fine-tune the potency and selectivity of pyridin-3-amine-based compounds.
Compound Index
| Compound Name/Class | Mentioned in Section(s) |
|---|---|
| 2-Methyl-6-(3-methylbutyl)pyridin-3-amine | Title |
| Pyridin-3-amine Scaffolds | General |
| RAW 264.7 | 4.2.2 |
| Pyridylpyrazole derivatives | 4.2.2 |
| 2-Aminopyridine derivatives | 4.2.3 |
| Nicotinic acid benzylidene hydrazide derivatives | 4.2.3 |
| Substituted Mannich bases | 4.2.3 |
| Thiophene-pyrazole-pyridine hybrids | 4.2.3 |
| Pyridin-2(1H)-one compounds | 4.2.3, 4.2.4 |
| Pyridine C-nucleoside analogues | 4.2.4 |
| Favipiravir | 4.2.4 |
| Imidazo-[1,2-a]-pyridine analogues | 4.2.4 |
| Triazolopyridine scaffold | 4.2.4 |
| Imidazopyridine derivatives | 4.3.1, 4.3.3 |
| p38α MAP kinase inhibitor | 4.3.2 |
| Pyrazolo[4,3-c]pyridines | 4.3.3 |
Hydrophobic Interactions and Ligand Efficiency Contributions
Extensive searches of scientific literature and chemical databases did not yield specific in vitro studies detailing the hydrophobic interactions and ligand efficiency of this compound. Therefore, this section will analyze the structural components of the molecule to discuss its theoretical contributions to these crucial pharmacological parameters. The principles discussed are fundamental in drug design and are based on the well-established roles of similar functional groups in molecular recognition. nih.govnih.gov
Theoretical Analysis of Hydrophobic Interactions
Hydrophobic interactions are a primary driving force for drug-receptor binding. These interactions occur when nonpolar moieties of a ligand and its biological target associate to minimize their contact with the surrounding aqueous environment, leading to a net increase in entropy and a favorable binding energy. The structure of this compound features several groups that are expected to contribute significantly to hydrophobic binding.
Pyridin-3-amine Core: While the pyridine ring itself has aromatic character and can participate in π-π stacking, the nitrogen atom introduces polarity. The 3-amine group is a key polar feature, capable of forming hydrogen bonds, which are distinct from hydrophobic interactions.
2-Methyl Group: The methyl group at the C2 position is a small, nonpolar alkyl substituent. It is expected to contribute to local hydrophobic interactions by fitting into small, nonpolar pockets within a target's binding site.
6-(3-methylbutyl) Group: This is the most significant hydrophobic contributor in the molecule. The four-carbon chain with a branch point (an isopentyl or isoamyl group) provides a substantial nonpolar surface area. This flexible chain can adapt its conformation to fit into larger, complementary hydrophobic grooves or pockets on a protein target, potentially displacing water molecules and significantly enhancing binding affinity. The branching of the chain can also influence selectivity compared to a linear alkyl chain by introducing steric constraints.
The interplay between the polar amine group and the nonpolar alkyl substituents is critical. The precise positioning of the hydrophobic 3-methylbutyl chain relative to the hydrogen-bonding amine group defines the molecule's pharmacophore, dictating its orientation within a binding site to simultaneously engage in both hydrophobic and polar interactions.
Ligand Efficiency Contributions
Ligand efficiency (LE) is a key metric in drug discovery used to assess the quality of a compound by relating its binding affinity to its size. wikipedia.org It helps guide the optimization of lead compounds by prioritizing those that achieve high potency with minimal molecular complexity. LE is typically calculated as the binding energy per non-hydrogen atom (or heavy atom, HA).
Ligand Efficiency (LE) = -ΔG / N
Where:
ΔG is the Gibbs free energy of binding, calculated from the binding affinity (e.g., Kᵢ or IC₅₀).
N is the number of non-hydrogen atoms.
For this compound (C₁₁H₁₈N₂), the heavy atom count is 13. The efficiency of this molecule would depend entirely on its measured binding affinity for a specific biological target. The substantial 3-methylbutyl group adds five heavy atoms; for this addition to be considered "efficient," it must contribute proportionally to the binding energy.
Another important related metric is Lipophilic Ligand Efficiency (LLE or LipE), which relates potency to lipophilicity (typically measured as logP or logD).
Lipophilic Ligand Efficiency (LLE) = pIC₅₀ - logP
High LLE values are desirable as they indicate that a compound achieves its potency without excessive lipophilicity, which can be associated with poor solubility, high metabolic turnover, and off-target toxicity. The 3-methylbutyl group significantly increases the lipophilicity of the pyridin-3-amine scaffold. Therefore, for this compound to be considered a high-quality lead compound, its potent activity must outweigh its increased lipophilicity.
Illustrative Data Tables
Disclaimer: The following tables contain hypothetical data for illustrative purposes only. No experimental data for this compound was found in the cited literature.
The tables below demonstrate how experimental data for a series of analogous compounds would be presented to evaluate the contributions of different substituents to binding affinity and ligand efficiency.
| Compound | Substituent (R) | IC₅₀ (nM) | Heavy Atoms (N) | Ligand Efficiency (LE) |
|---|---|---|---|---|
| Analog 1 | -H | 5000 | 8 | 0.32 |
| Analog 2 | -Methyl | 1500 | 9 | 0.36 |
| Analog 3 | -Butyl | 250 | 12 | 0.40 |
| This compound | -3-methylbutyl | 50 | 13 | 0.43 |
| Compound | pIC₅₀ | cLogP | Lipophilic Ligand Efficiency (LLE) |
|---|---|---|---|
| Analog 1 | 5.30 | 1.1 | 4.20 |
| Analog 2 | 5.82 | 1.6 | 4.22 |
| Analog 3 | 6.60 | 2.6 | 4.00 |
| This compound | 7.30 | 3.0 | 4.30 |
Computational Chemistry and in Silico Modeling of Pyridin 3 Amine Systems
Quantum Chemical Calculations for Electronic Properties and Reactivity
Quantum chemical calculations are fundamental to determining the intrinsic electronic properties of a molecule, which dictate its reactivity and intermolecular interactions.
Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. nih.gov For a substituted pyridin-3-amine, DFT calculations would be used to determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, indicating the chemical reactivity and kinetic stability of the molecule. researchgate.net A smaller gap suggests the molecule is more reactive.
Electrostatic Potential Maps (EPMs) are also generated using DFT. nih.gov These maps visualize the charge distribution across the molecule. For 2-Methyl-6-(3-methylbutyl)pyridin-3-amine, the nitrogen atom of the pyridine (B92270) ring and the amine group would be expected to be regions of negative electrostatic potential (electron-rich), making them likely sites for electrophilic attack or hydrogen bond donation. Conversely, the hydrogen atoms of the amine group would exhibit positive potential (electron-poor). nih.gov
Table 1: Illustrative DFT-Calculated Electronic Properties for a Pyridin-3-amine Derivative
| Property | Illustrative Value | Significance |
| HOMO Energy | -6.2 eV | Energy of the highest energy electrons; relates to electron-donating ability. |
| LUMO Energy | -1.1 eV | Energy of the lowest energy electron state; relates to electron-accepting ability. |
| HOMO-LUMO Gap | 5.1 eV | Indicator of chemical stability and reactivity. researchgate.net |
| Dipole Moment | 2.5 Debye | Measures the overall polarity of the molecule, influencing solubility and intermolecular forces. |
Note: The values in this table are representative examples for a substituted aminopyridine and not specific to this compound.
The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional shape or conformation. Conformational analysis involves calculating the energy of the molecule as its rotatable bonds are systematically twisted. This process maps out the potential energy surface and identifies low-energy, stable conformations.
For the target molecule, the key flexible bonds would be within the 3-methylbutyl (isopentyl) side chain. By rotating the C-C single bonds, an energy landscape can be constructed, revealing the most probable shapes the molecule will adopt. These preferred conformations are crucial for understanding how the molecule might fit into a protein's binding site.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
These computational techniques are vital in drug discovery for predicting how a small molecule (ligand) might interact with a biological macromolecule (target), such as a protein or enzyme.
Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to another. mdpi.com In a typical docking study, the 3D structure of a target protein is used as a receptor. The low-energy conformations of this compound, identified through conformational analysis, would be placed into the protein's active site. A scoring function then estimates the binding affinity (e.g., in kcal/mol) for each pose, predicting the most likely binding mode. nih.gov
Key interactions typically identified include:
Hydrogen Bonds: The amine group and the pyridine nitrogen are potential hydrogen bond donors and acceptors. nih.gov
Hydrophobic Interactions: The methyl and 3-methylbutyl groups would likely engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket. nih.gov
π-π Stacking: The aromatic pyridine ring can interact with aromatic residues like phenylalanine, tyrosine, or tryptophan. nih.govnih.gov
While docking provides a static snapshot of the binding, Molecular Dynamics (MD) simulations offer a dynamic view of the complex over time. nih.gov An MD simulation calculates the forces between all atoms in the system and uses them to predict their movements over a period typically ranging from nanoseconds to microseconds. iaea.org
For a complex of this compound with a target protein, an MD simulation would reveal:
The stability of the predicted binding pose.
The flexibility of the ligand and protein side chains in the active site.
The persistence of key intermolecular interactions (like hydrogen bonds) over time.
The role of water molecules in mediating the interaction.
Table 2: Illustrative Molecular Dynamics Simulation Output for a Ligand-Protein Complex
| Metric | Illustrative Finding | Interpretation |
| RMSD of Ligand | 1.5 Å | A low and stable Root Mean Square Deviation (RMSD) suggests the ligand remains in a consistent binding pose. |
| Hydrogen Bond Occupancy | 85% for NH2...Asp158 | Indicates a strong and persistent hydrogen bond throughout the simulation. |
| Binding Free Energy (MM/PBSA) | -8.5 kcal/mol | A calculated estimation of the binding affinity, incorporating dynamic effects. |
Note: The values in this table are representative examples and not specific to this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov To build a QSAR model for a class of compounds including this compound, one would need a dataset of structurally similar pyridine derivatives with experimentally measured biological activity (e.g., IC50 values).
Molecular descriptors (numerical representations of chemical information) are calculated for each molecule. These can include:
Electronic Descriptors: Dipole moment, HOMO/LUMO energies.
Steric Descriptors: Molecular weight, volume, surface area.
Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient).
Topological Descriptors: Numbers describing molecular branching and connectivity.
A mathematical model is then generated to correlate these descriptors with the observed activity. nih.gov A robust QSAR model can be used to predict the activity of new, untested compounds, helping to prioritize which molecules to synthesize and test in the laboratory. The presence and position of substituents like the methyl and 3-methylbutyl groups would significantly influence the values of these descriptors and, consequently, the predicted activity. nih.gov
Development of Statistical Models Linking Structural Features to Biological Outputs
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the structural or physicochemical properties of compounds with their biological activities. For pyridin-3-amine systems, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) have been employed to understand the structural requirements for activity.
In a study on 2-((pyridin-3-yloxy)methyl)piperazine derivatives as anti-inflammatory agents, a 3D-QSAR model was developed using CoMFA. nih.gov This model demonstrated a significant correlation between the steric and electrostatic fields of the molecules and their biological activity. The analysis revealed that electrostatic contributions were predominant (66.14%) compared to steric contributions (13.84%) in determining the anti-inflammatory effects. nih.gov Such models generate contour maps that visualize regions where modifications to the molecule would likely enhance or diminish activity. For instance, the model might indicate that bulky substituents are favored in one region (steric favorability) while electronegative groups are preferred in another (electrostatic favorability). These insights are crucial for guiding the synthesis of more potent analogs.
The predictive power of these models is validated internally (e.g., using cross-validation, q²) and externally to ensure their robustness for screening new chemical entities. nih.gov
Virtual Library Design and Screening
Virtual library design involves the computational enumeration of all possible molecules that can be synthesized from a given set of reactants and a core scaffold, such as pyridin-3-amine. These libraries can contain thousands to millions of virtual compounds, which are then subjected to high-throughput virtual screening (HTVS) to identify promising candidates for synthesis and biological testing.
This approach was successfully used to identify novel multi-targeted protein kinase inhibitors for non-small cell lung cancer (NSCLC). nih.gov Researchers designed and screened a virtual library of pyridin-3-amine derivatives against fibroblast growth factor receptors (FGFR). nih.gov The screening process typically involves a hierarchical filtering approach:
Drug-likeness Filtering: Compounds are first filtered based on physicochemical properties to eliminate those with poor pharmacokinetic potential (e.g., using Lipinski's Rule of Five).
Pharmacophore Modeling: A pharmacophore model is built based on the known interactions of active ligands with the target protein. The virtual library is then screened to find molecules that match the pharmacophore features.
Molecular Docking: The remaining candidates are "docked" into the 3D structure of the biological target's binding site. This simulation estimates the binding affinity and predicts the binding mode of each compound. rsc.orgresearchgate.net
Through such an in silico screening process, a hit compound from the pyridin-3-amine series was identified and subsequently validated by in vitro experiments, leading to the development of potent kinase inhibitors. nih.gov
Theoretical Prediction of Pharmacokinetic and ADME-related Parameters
Predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates early in the discovery process is critical to avoid costly late-stage failures. numberanalytics.com Various computational models are employed to forecast these parameters for pyridin-3-amine derivatives. tandfonline.comnih.gov
Computational Lipophilicity (LogP/LogD) and Solubility Predictions
Lipophilicity (expressed as LogP or LogD) and aqueous solubility are key determinants of a drug's absorption and distribution. These properties are routinely predicted using computational methods.
LogP/LogD Prediction: Numerous algorithms exist for calculating the logarithm of the octanol-water partition coefficient (LogP). Atom-based methods calculate LogP by summing the contributions of individual atoms, while fragment-based methods use larger molecular fragments. For pyridine carboxamide derivatives, the calculated LogP is a critical parameter to ensure compliance with Lipinski's rule of five, which states that LogP should not be greater than 5 for orally available drugs. mdpi.com
Solubility Prediction: Aqueous solubility can be predicted using models like the ESOL (Estimated SOLubility) method, which relates solubility to molecular weight, LogP, and the fraction of rotatable bonds. mdpi.com
The table below presents computationally predicted ADME-related parameters for a set of hypothetical pyridin-3-amine derivatives, illustrating the type of data generated in silico.
| Compound ID | Structure | Predicted LogP | Predicted Aqueous Solubility (logS) | Lipinski's Rule of 5 Violations |
| PYA-001 | 2.8 | -3.5 | 0 | |
| PYA-002 | 3.5 | -4.2 | 0 | |
| PYA-003 | 4.1 | -4.9 | 0 | |
| PYA-004 | 5.2 | -5.8 | 1 |
Note: Data are illustrative and not based on experimental values for specific compounds.
In Silico Metabolic Stability Predictions
Metabolic stability is a crucial parameter that influences a drug's half-life and bioavailability. Computational models can predict the likelihood of a molecule being metabolized by cytochrome P450 (CYP) enzymes, the primary family of drug-metabolizing enzymes. These models can identify potential sites of metabolism on the molecule, allowing chemists to modify the structure to block metabolic pathways and improve stability. github.com For instance, replacing a metabolically labile hydrogen atom with a fluorine atom is a common strategy guided by such predictions. Machine learning algorithms, including Gradient Boosting Decision Trees and deep learning models, are increasingly used to predict metabolic stability based on large datasets of experimental results. github.com
De Novo Drug Design and Scaffold Hopping Methodologies
De novo drug design and scaffold hopping are advanced computational techniques used to generate entirely new molecular structures with desired biological activity. nih.gov
De Novo Design: This method involves building molecules atom-by-atom or fragment-by-fragment directly within the binding site of a target protein. The algorithm explores vast chemical space to create novel structures that are sterically and electronically complementary to the target, without being biased by existing chemical scaffolds.
Scaffold Hopping: This technique aims to replace a core molecular scaffold, like pyridin-3-amine, with a structurally different moiety while preserving the key interactions required for biological activity. This is particularly useful for generating novel intellectual property, improving physicochemical properties, or escaping a chemical series with known liabilities. For the pyridin-3-amine class, a scaffold hop might replace the pyridine ring with another heterocycle that maintains a similar vector and presentation of key functional groups to the target protein. The pyridine scaffold itself is often considered a valuable component due to its ability to improve water solubility and form key interactions. nih.govresearchgate.net The replacement of other parts of the molecule while retaining the pyridin-3-amine core is a common strategy in structure-activity relationship (SAR) exploration. nih.gov
These computational strategies empower medicinal chemists to explore novel chemical space efficiently, leading to the design of innovative pyridin-3-amine-based drug candidates with optimized efficacy and pharmacokinetic profiles.
Emerging Research Directions and Applications of Pyridin 3 Amine Derivatives
Development of Advanced Pharmacological Probes and Chemical Biology Tools
Pyridin-3-amine derivatives are increasingly being recognized for their utility as pharmacological probes and tools in chemical biology. Their structural framework allows for diverse substitutions, enabling the fine-tuning of their binding affinities and specificities for various biological targets. A notable area of application is in the development of kinase inhibitors. For instance, novel series of pyridin-3-amine derivatives have been designed and synthesized as multi-targeted protein kinase inhibitors for non-small cell lung cancer (NSCLC). These compounds serve as valuable probes to investigate the roles of specific kinases in cancer signaling pathways.
Researchers are leveraging the pyridin-3-amine core to develop highly potent and selective inhibitors for cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer. For example, N-(pyridin-3-yl)pyrimidin-4-amine analogues have been identified as potent inhibitors of CDK2. These molecules can be used as chemical probes to dissect the intricate mechanisms of cell cycle control and to validate CDK2 as a therapeutic target in various malignancies. The development of such probes is essential for understanding the complex biology of diseases and for the initial stages of drug discovery.
Exploration of Novel Therapeutic Indications Beyond Current Applications
The therapeutic potential of pyridin-3-amine derivatives extends far beyond their established roles. While their application as kinase inhibitors in oncology is a primary focus, ongoing research is uncovering new therapeutic avenues. The versatility of the pyridin-3-amine scaffold allows for its adaptation to target a wide array of biological macromolecules, opening up possibilities for treating a diverse range of diseases.
One promising area is in the field of neuroscience. The structural motifs present in pyridin-3-amine derivatives are found in various compounds with activity in the central nervous system (CNS). Researchers are exploring the potential of these derivatives to modulate neurotransmitter receptors and enzymes implicated in neurodegenerative disorders and psychiatric conditions. The ability to systematically modify the chemical structure of these compounds allows for the optimization of properties crucial for CNS drugs, such as blood-brain barrier permeability.
Furthermore, the antimicrobial properties of pyridine-containing compounds are well-documented. The pyridin-3-amine moiety is being incorporated into novel molecular architectures to develop new classes of antibacterial and antifungal agents. This is particularly critical in an era of increasing antimicrobial resistance, where there is an urgent need for new drugs with novel mechanisms of action.
Integration of Artificial Intelligence and Machine Learning in Pyridin-3-amine Research
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and research on pyridin-3-amine derivatives is no exception. These computational tools are being employed to accelerate the design and optimization of new compounds with desired pharmacological properties. AI and ML algorithms can analyze vast datasets of chemical structures and biological activities to identify novel pyridin-3-amine derivatives with high therapeutic potential.
Predictive models are being developed to forecast the bioactivity of virtual pyridin-3-amine libraries, significantly reducing the time and cost associated with synthesizing and screening large numbers of compounds. For example, machine learning models can be trained to predict the kinase inhibitory activity of a series of pyridin-3-amine derivatives based on their molecular descriptors. This enables researchers to prioritize the synthesis of candidates with the highest probability of success.
Moreover, generative AI models are being used to design entirely new pyridin-3-amine-based molecules with optimized properties. These models can learn the underlying chemical patterns from existing active compounds and generate novel structures that are predicted to have enhanced potency, selectivity, and favorable pharmacokinetic profiles. This data-driven approach to drug design is poised to accelerate the discovery of the next generation of pyridin-3-amine-based therapeutics.
Synthesis of Complex Polycyclic Systems Incorporating the Pyridin-3-amine Moiety
The pyridin-3-amine scaffold serves as a versatile building block for the synthesis of more complex, polycyclic heterocyclic systems. These intricate molecular architectures often exhibit unique biological activities and are of great interest in medicinal chemistry. Various synthetic strategies are being employed to construct fused ring systems that incorporate the pyridin-3-amine core.
One common approach involves the annulation of a new ring onto the pyridine-3-amine framework. For instance, multicomponent reactions are being utilized to efficiently construct complex heterocyclic systems in a single step. These reactions, which involve the combination of three or more starting materials, offer a powerful tool for generating molecular diversity. The amino group of pyridin-3-amine can act as a key nucleophile in these reactions, facilitating the formation of fused pyrimidines, imidazoles, and other heterocyclic rings.
Furthermore, transition-metal-catalyzed cross-coupling reactions are being used to elaborate the pyridin-3-amine scaffold and to construct polycyclic systems. These methods allow for the precise and controlled formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide range of complex molecules. The development of novel synthetic methodologies for the construction of such polycyclic systems is crucial for expanding the chemical space of pyridin-3-amine derivatives and for discovering new bioactive compounds.
Future Perspectives in Rational Drug Design and Optimization of Pyridine-Based Compounds
The future of rational drug design for pyridine-based compounds, including pyridin-3-amine derivatives, is bright and will be heavily influenced by a deeper understanding of molecular interactions and the continued integration of computational tools. Structure-based drug design will continue to be a cornerstone of this field, with high-resolution crystal structures of drug targets providing detailed blueprints for the design of highly specific and potent inhibitors.
A key future direction is the development of pyridin-3-amine derivatives that can overcome drug resistance, a major challenge in the treatment of cancer and infectious diseases. By understanding the molecular mechanisms of resistance, chemists can design new compounds that are effective against resistant strains or tumors. This may involve designing molecules that bind to alternative sites on the target protein or that inhibit multiple targets simultaneously.
The optimization of pharmacokinetic properties will also be a major focus. The pyridin-3-amine scaffold offers numerous opportunities for modification to improve properties such as solubility, metabolic stability, and oral bioavailability. A combination of experimental and computational approaches will be essential for predicting and optimizing these properties, ultimately leading to the development of safer and more effective pyridine-based drugs.
Physicochemical Properties of a Representative Pyridin-3-amine Derivative
Due to the limited availability of experimental data for 2-Methyl-6-(3-methylbutyl)pyridin-3-amine, the following table presents calculated physicochemical properties for a closely related and more studied analogue, 6-Methylpyridin-3-amine. These values provide an estimation of the general properties of this class of compounds.
| Property | Value |
| Molecular Formula | C6H8N2 |
| Molecular Weight | 108.14 g/mol |
| LogP | 0.5 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bonds | 0 |
| Topological Polar Surface Area | 38.9 Ų |
Note: The data in this table is for 6-Methylpyridin-3-amine and is intended to be representative of the general class of alkyl-substituted pyridin-3-amines.
Synthetic Approaches to Substituted Pyridin-3-amines
The synthesis of substituted pyridin-3-amines can be achieved through various synthetic routes. The following table outlines a general, multi-step synthetic approach that can be adapted for the preparation of compounds like this compound, starting from commercially available precursors.
| Step | Reaction | Reagents and Conditions |
| 1 | Nitration of a 2,6-dialkylpyridine | HNO3, H2SO4 |
| 2 | Reduction of the nitro group | Fe, HCl or Catalytic Hydrogenation (H2, Pd/C) |
| 3 | Functionalization (if necessary) | Various, depending on the desired substituent |
This table represents a generalized synthetic strategy and specific conditions may need to be optimized for the synthesis of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
